molecular formula C25H19FN2O6S B11580882 methyl 2-[1-(4-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(4-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11580882
M. Wt: 494.5 g/mol
InChI Key: XUSDYXHGBKADLE-UHFFFAOYSA-N
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Description

METHYL 2-[1-(4-ETHOXYPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining chromeno, pyrrol, and thiazole moieties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[1-(4-ETHOXYPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting with the preparation of the chromeno and pyrrol intermediates. These intermediates are then subjected to cyclization reactions to form the chromeno[2,3-c]pyrrol core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[1-(4-ETHOXYPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

Mechanism of Action

The mechanism of action of METHYL 2-[1-(4-ETHOXYPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with chromeno, pyrrol, and thiazole moieties, such as:

Uniqueness

METHYL 2-[1-(4-ETHOXYPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its fluorinated and ethoxyphenyl groups, along with the chromeno[2,3-c]pyrrol and thiazole moieties, contribute to its versatility and potential for various applications .

Properties

Molecular Formula

C25H19FN2O6S

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 2-[1-(4-ethoxyphenyl)-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H19FN2O6S/c1-4-33-15-8-5-13(6-9-15)19-18-20(29)16-11-14(26)7-10-17(16)34-21(18)23(30)28(19)25-27-12(2)22(35-25)24(31)32-3/h5-11,19H,4H2,1-3H3

InChI Key

XUSDYXHGBKADLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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